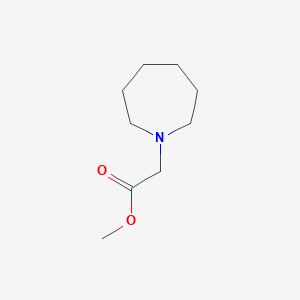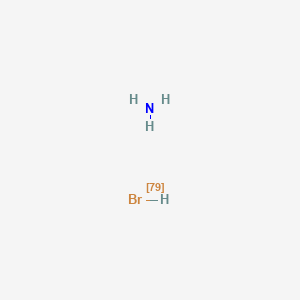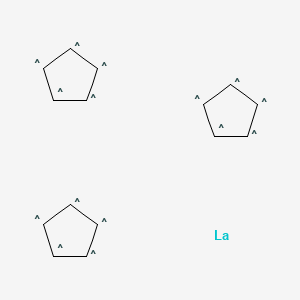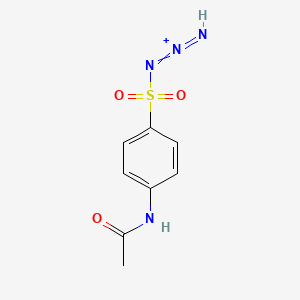![molecular formula C14H21BrO5S B12061508 [(2S,3S)-3-(Bromomethyl)oxiran-2-yl]methyl [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate CAS No. 343338-27-2](/img/structure/B12061508.png)
[(2S,3S)-3-(Bromomethyl)oxiran-2-yl]methyl [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you’ve mentioned is a complex molecule with an intriguing structure. Let’s break it down:
Chemical Name: [(2S,3S)-3-(Bromomethyl)oxiran-2-yl]methyl [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate
Molecular Formula: CHBrOS
Molecular Weight: Approximately 397.3 g/mol
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One possible synthetic route includes the following reactions:
Epoxide Formation: The oxirane (epoxide) ring is formed by reacting an appropriate precursor with a bromomethyl group.
Addition of Methanesulfonate: The oxirane ring is opened by methanesulfonate (mesylate) to yield the desired product.
Industrial Production: While I don’t have specific industrial production methods for this compound, it’s likely that large-scale synthesis involves optimization of the above reactions for efficiency and yield.
Analyse Des Réactions Chimiques
Reactivity:
Epoxide Ring Opening: The oxirane ring can undergo nucleophilic ring-opening reactions.
Substitution Reactions: The bromomethyl group can be substituted by various nucleophiles.
Reduction: Reduction of the carbonyl group may occur.
Base-Catalyzed Epoxide Opening: Typically, strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used.
Nucleophilic Substitution: Various nucleophiles (e.g., amines, alcohols) can replace the bromomethyl group.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can reduce the carbonyl group.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
This compound has diverse applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity.
Medicine: May have pharmaceutical applications.
Industry: Used in fine chemicals and materials.
Mécanisme D'action
The exact mechanism of action remains an active area of research. It likely interacts with specific cellular targets or enzymes, affecting biological processes.
Comparaison Avec Des Composés Similaires
While I don’t have a direct list of similar compounds, this compound’s unique structure sets it apart. Researchers may compare it with related epoxides, sulfonates, and bicyclic compounds.
Propriétés
Numéro CAS |
343338-27-2 |
|---|---|
Formule moléculaire |
C14H21BrO5S |
Poids moléculaire |
381.28 g/mol |
Nom IUPAC |
[(2S,3S)-3-(bromomethyl)oxiran-2-yl]methyl [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate |
InChI |
InChI=1S/C14H21BrO5S/c1-13(2)9-3-4-14(13,12(16)5-9)8-21(17,18)19-7-11-10(6-15)20-11/h9-11H,3-8H2,1-2H3/t9-,10-,11+,14-/m1/s1 |
Clé InChI |
WVJLXXFXEMGBCM-NJBDSQKTSA-N |
SMILES isomérique |
CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)OC[C@H]3[C@H](O3)CBr)C |
SMILES canonique |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)OCC3C(O3)CBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















